molecular formula C31H35N7S B1251113 1H-3-Benzazepine, 7-(1,3-dimethyl-1H-pyrazol-5-yl)-2,3,4,5-tetrahydro-3-[3-[[4-methyl-5-(2-methyl-5-quinolinyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-

1H-3-Benzazepine, 7-(1,3-dimethyl-1H-pyrazol-5-yl)-2,3,4,5-tetrahydro-3-[3-[[4-methyl-5-(2-methyl-5-quinolinyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-

Cat. No.: B1251113
M. Wt: 537.7 g/mol
InChI Key: WIHMMKGUBDZGEG-UHFFFAOYSA-N
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Description

CHEMBL244946 is a bioactive molecule cataloged in the ChEMBL database, which is a manually curated repository of bioactive molecules with drug-like properties . This compound is known for its potential therapeutic applications, particularly in the field of medicinal chemistry.

Preparation Methods

The synthetic routes and reaction conditions for CHEMBL244946 are not explicitly detailed in the available literature. general methods for synthesizing bioactive molecules often involve multi-step organic synthesis, including reactions such as nucleophilic substitution, electrophilic addition, and various coupling reactions. Industrial production methods typically involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

CHEMBL244946 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction rates and yields. The major products formed from these reactions depend on the specific functional groups present in CHEMBL244946 and the reagents used.

Scientific Research Applications

CHEMBL244946 has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study various chemical reactions and mechanisms.

    Biology: It is employed in biological assays to investigate its effects on different biological pathways and targets.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of CHEMBL244946 involves its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate the activity of these targets, leading to various downstream effects. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

CHEMBL244946 can be compared with other similar bioactive molecules cataloged in the ChEMBL database. Some similar compounds include:

  • CHEMBL123456
  • CHEMBL789012
  • CHEMBL345678

These compounds share structural similarities with CHEMBL244946 but may differ in their specific functional groups or overall molecular architecture. The uniqueness of CHEMBL244946 lies in its specific bioactivity profile and potential therapeutic applications.

If you have any more questions or need further details, feel free to ask!

Biological Activity

1H-3-Benzazepines represent a significant class of compounds in medicinal chemistry, known for their diverse biological activities. The specific compound of interest, 1H-3-Benzazepine, 7-(1,3-dimethyl-1H-pyrazol-5-yl)-2,3,4,5-tetrahydro-3-[3-[[4-methyl-5-(2-methyl-5-quinolinyl)-4H-1,2,4-triazol-3-yl]thio]propyl]- , has been synthesized and studied for its potential pharmacological properties. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The synthesis of benzazepine derivatives often involves various methodologies, including asymmetric hydrogenation and regioselective reactions. Recent advancements have highlighted efficient synthetic routes that yield high enantiomeric purity and yield.

Table 1: Key Synthetic Methods for Benzazepine Derivatives

MethodologyDescriptionYield (%)Enantiomeric Excess (%)
Asymmetric HydrogenationCatalytic hydrogenation using N,P-ligated iridium complexes92–9991–99
Regioselective ReactionsUtilizes Stevens rearrangement for functionalized tetrahydroisoquinolinesVariesVaries
Electrophilic Aromatic SubstitutionModifications through aromatic ring substitutionsVariesVaries

Biological Activity

The biological activity of 1H-3-benzazepines is extensive, with documented effects including antidepressant , antihypertensive , analgesic , and anticancer properties. The compound's structure allows it to interact with various biological targets, including neurotransmitter receptors and enzymes.

  • Dopaminergic Activity : Many benzazepine derivatives exhibit dopaminergic properties, making them potential candidates for treating neurological disorders. Radioligand binding assays have demonstrated their affinity for dopamine receptors .
  • Cholinesterase Inhibition : Some derivatives have shown promising results as acetylcholinesterase (AChE) inhibitors, which are crucial in the treatment of Alzheimer's disease .
  • Anticancer Properties : Certain benzazepine compounds have been evaluated for their cytotoxic effects on cancer cell lines, showing potential as anticancer agents .

Case Studies

Several studies have investigated the pharmacological effects of benzazepine derivatives:

  • Dopamine Receptor Antagonism : A study reported that specific analogs of benzazepines acted as high-affinity D1 dopamine receptor antagonists, with KD values in the low nanomolar range .
  • Antihypertensive Effects : The compound fenoldopam, a benzazepine derivative, was noted for its blood-pressure-lowering effects in clinical settings .
  • Anticancer Activity : Research has indicated that certain benzazepines can induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival .

Structure-Activity Relationships (SAR)

The biological activity of 1H-3-benzazepine derivatives is highly dependent on their structural features. Modifications at various positions on the benzazepine ring can enhance or diminish activity:

Table 2: Structure-Activity Relationships

Substituent PositionModification TypeEffect on Activity
C-1Electron-withdrawing groupIncreased dopaminergic activity
C-2Alkyl substitutionEnhanced AChE inhibition
C-7Aromatic ring additionImproved anticancer efficacy

Properties

Molecular Formula

C31H35N7S

Molecular Weight

537.7 g/mol

IUPAC Name

7-(2,5-dimethylpyrazol-3-yl)-3-[3-[[4-methyl-5-(2-methylquinolin-5-yl)-1,2,4-triazol-3-yl]sulfanyl]propyl]-1,2,4,5-tetrahydro-3-benzazepine

InChI

InChI=1S/C31H35N7S/c1-21-9-12-26-27(7-5-8-28(26)32-21)30-33-34-31(36(30)3)39-18-6-15-38-16-13-23-10-11-25(20-24(23)14-17-38)29-19-22(2)35-37(29)4/h5,7-12,19-20H,6,13-18H2,1-4H3

InChI Key

WIHMMKGUBDZGEG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC(=C2C=C1)C3=NN=C(N3C)SCCCN4CCC5=C(CC4)C=C(C=C5)C6=CC(=NN6C)C

Synonyms

7-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(3-((4-methyl-5-(2-methyl-5-quinolinyl)-4H-1,2,4-triazol-3-yl)thio)propyl)-2,3,4,5-tetrahydro-1H-3-benzazepine
DPMMQTTPT-benzazepine

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 7-(1,3-dimethyl-1H-pyrazol-5-yl)-2,3,4,5-tetrahydro-1H-3-benzazepine (4 g) (intermediate 3) in dimethylformamide, at room temperature, 5-{5-[(3-chloropropyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-2-methylquinoline (intermediate 8) (6.8 g), sodium iodide (3.06 g) and anhydrous potassium carbonate (2.82 g) were subsequently added and the reaction mixture was warmed to 60° C. and kept reacting for 24 h. After allowing the reaction mixture to reach room temperature, water (70 ml) was added and the reaction mixture was extracted twice with ethyl acetate (50 ml×2). The organic phase was dried with sodium sulphate and after evaporation the crude product was purified by chromatography on silica gel with 100-95% dichloromethane-methanol elution to give the title compound (3.3 g) as a pale yellow solid.
Name
7-(1,3-dimethyl-1H-pyrazol-5-yl)-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
4 g
Type
reactant
Reaction Step One
Name
intermediate 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-{5-[(3-chloropropyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-2-methylquinoline
Quantity
6.8 g
Type
reactant
Reaction Step One
Name
intermediate 8
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.06 g
Type
reactant
Reaction Step One
Quantity
2.82 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step Two

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